1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate
Overview
Description
“1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate” is a chemical compound with the molecular formula C14H24INO4 . It is also known as “tert-Butyl 4- (iodomethyl)piperidine-1-carboxylate” and has a molecular weight of 397.25 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 24 hydrogen atoms, 1 iodine atom, and 4 oxygen atoms . The InChI code for this compound is “InChI=1S/C14H24INO4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10H2,1-4H3” and the canonical SMILES is "CCOC(=O)C1(CCN(CC1)C(=O)OC©©C)CI" .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 397.25 g/mol, a computed XLogP3-AA of 2.8, 0 hydrogen bond donors, 4 hydrogen bond acceptors, 6 rotatable bonds, an exact mass of 397.07501 g/mol, a monoisotopic mass of 397.07501 g/mol, a topological polar surface area of 55.8 Ų, a heavy atom count of 20, a formal charge of 0, and a complexity of 357 .
Scientific Research Applications
Synthesis of Nociceptin Antagonists
1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate is used in the asymmetric synthesis of intermediates for nociceptin antagonists. An efficient method for synthesizing these intermediates has been developed, including key steps like diastereoselective reduction and efficient isomerization, applicable for large-scale operation (Jona et al., 2009).
Intermediate in Biologically Active Compounds
This compound serves as an important intermediate in synthesizing various biologically active compounds, such as crizotinib. It has been synthesized through multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate and confirmed through spectroscopic methods (Kong et al., 2016).
Synthesis of Vandetanib Intermediate
The compound is a key intermediate of Vandetanib, synthesized from piperidin-4-ylmethanol. The synthesis process includes acylation, sulfonation, and substitution, with the structures and synthetic route determined by MS and 1HNMR (Wang et al., 2015).
Preparation of Biological Active Alkaloids
It's used in the stereoselective preparation of biologically active alkaloids, such as sedridine, allosedridine, and ethylnorlobelol, via reagent-based differentiation, demonstrating its versatility as a chiral building block (Passarella et al., 2005).
Synthesis of Piperidine Derivatives
This compound is involved in synthesizing piperidine derivatives, which are fused with oxygen heterocycles, providing a new scaffold for preparing substituted piperidines (Moskalenko & Boev, 2014).
Mechanism of Action
As for its physical properties, it has a molecular weight of 397.25 , a density of 1.046 g/mL at 25 °C , and a boiling point of 120-135 °C/0.5 mmHg . These properties can influence its behavior in different environments and might affect its stability, solubility, and how it is handled in a laboratory or industrial setting.
Biochemical Analysis
Biochemical Properties
1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation state of proteins involved in signaling cascades, leading to changes in cellular responses . Additionally, it can impact gene expression by modulating transcription factors or epigenetic markers .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a response. At high doses, toxic or adverse effects may occur, including cellular damage or disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound may also influence the activity of key metabolic enzymes, thereby modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific cellular compartments . The compound’s distribution can influence its activity and function, as well as its overall impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24INO4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZDQBQVWKAEHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465282 | |
Record name | 1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213013-98-0 | |
Record name | 1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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